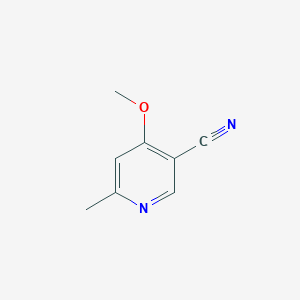

4-Methoxy-6-methyl-nicotinonitrile

Description

Overview of the Nicotinonitrile Scaffold in Chemical Sciences

The nicotinonitrile scaffold, also known as 3-cyanopyridine, is a fundamental heterocyclic ring system in the chemical sciences. ekb.egresearchgate.net It consists of a pyridine (B92270) ring substituted with a nitrile (cyano) group at the 3-position. This arrangement creates a molecule with a unique combination of chemical properties, making it a valuable building block, or "scaffold," for constructing more complex molecules. ekb.egekb.eg The pyridine ring is a common feature in many biologically active compounds, including natural products like nicotinic acid and vitamin B6. ekb.egresearchgate.net The addition of the cyano group provides a site for further chemical reactions and can significantly influence the molecule's electronic properties and interactions with biological targets. acs.orgnih.gov Consequently, the nicotinonitrile framework is a core structural unit in numerous synthetic compounds developed for applications in medicinal chemistry and materials science. ekb.egmdpi.com

Historical Context and Evolution of Pyridine and Nicotinonitrile Research

The story of nicotinonitrile is intrinsically linked to the history of its parent heterocycle, pyridine. Pyridine was first identified in the 19th century by the Scottish scientist Thomas Anderson, who isolated it from bone oil. wikipedia.org For many years, the primary source of pyridine was coal tar, a byproduct of the coking process in the steel industry. wikipedia.orgnih.gov The determination of its chemical structure, a benzene (B151609) ring with one C-H unit replaced by a nitrogen atom, was a significant step that paved the way for systematic research into its derivatives. wikipedia.org

The development of synthetic routes to produce pyridine and its derivatives in the 20th century, such as the Chichibabin synthesis, spurred a new era of research. wikipedia.org This allowed chemists to create a vast array of substituted pyridines, including nicotinonitriles. Early research focused on fundamental synthesis and reactivity, but as our understanding of structure-activity relationships grew, so did the interest in the specific properties of nicotinonitrile derivatives. The industrial synthesis of nicotinic acid (a vitamin) often proceeds through the hydrolysis of nicotinonitrile, highlighting the commercial-scale importance of this chemistry. wikipedia.org

Current Research Landscape for Substituted Nicotinonitriles

The current research landscape for substituted nicotinonitriles is vibrant and diverse, with significant efforts focused on drug discovery and materials science. ekb.eg Scientists are actively synthesizing and testing novel nicotinonitrile derivatives for a wide range of biological activities. These include:

Anticancer Agents: Many studies have explored nicotinonitrile hybrids for their potential to combat cancer through various mechanisms. ekb.egacs.orgmdpi.com

Antimicrobial and Molluscicidal Activity: Researchers have designed new nicotinonitrile derivatives and demonstrated their effectiveness against various pathogens and snails. nih.govnih.gov

Bronchodilators: Certain nicotinonitrile-containing compounds have shown potent bronchodilation properties, in some cases exceeding the potency of standard drugs like theophylline (B1681296) in preclinical models. ekb.egnih.gov

Fluorescent Materials: The electronic properties of the nicotinonitrile scaffold make it suitable for creating compounds with significant fluorescent properties, which have applications in sensing and imaging. nih.govmdpi.commdpi.com

These research avenues are driven by the scaffold's versatility, which allows for the attachment of various functional groups to fine-tune the molecule's properties for specific applications. researchgate.netnih.gov

Academic Relevance of 4-Methoxy-6-methyl-nicotinonitrile within Nicotinonitrile Derivatives

While many substituted nicotinonitriles have been the subject of extensive investigation, this compound itself is a compound of more focused academic interest rather than one with a broad portfolio of published applications. Its relevance stems from its specific substitution pattern on the highly valuable nicotinonitrile core.

The academic interest in this molecule can be understood by examining its structural components:

The Nicotinonitrile Core: As established, this scaffold is a well-known pharmacophore, making any of its derivatives a potential candidate for biological screening.

The 4-Methoxy Group: The methoxy (B1213986) group at the 4-position is an electron-donating group. This influences the electron density of the pyridine ring, which can affect its reactivity and how it binds to biological targets. The oxygen atom can also act as a hydrogen bond acceptor, a crucial interaction in drug-receptor binding.

The specific combination of these substituents makes this compound an interesting subject for synthetic and medicinal chemists. While specific research data for this exact compound is limited in publicly available literature, the existence of closely related isomers and analogues, such as 4-methoxy-2,6-dimethyl-nicotinonitrile and 2-hydroxy-4-methoxy-6-methylnicotinonitrile, indicates that this substitution pattern is synthetically accessible and part of the broader exploration of this chemical space. nist.govsigmaaldrich.com Research on compounds like 2-methoxy-4,6-diphenylnicotinonitrile provides a framework for how the structural and electronic properties of this compound could be investigated using modern computational and analytical techniques. mdpi.com

Data Tables

Physicochemical Properties of Related Nicotinonitrile Derivatives

| Property | 1,2-dihydro-4-(methoxymethyl)-6-methyl-5-nitro-2-oxonicotinonitrile chemicalbook.com | Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- nist.gov |

| Molecular Formula | C9H9N3O4 | C9H10N2O2 |

| Molecular Weight | 223.18 g/mol | 178.1879 g/mol |

| Melting Point | 207-208 °C | - |

| Boiling Point | 338.5±42.0 °C (Predicted) | - |

| Density | 1.37±0.1 g/cm3 (Predicted) | - |

| pKa | 4.73±0.10 (Predicted) | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

4-methoxy-6-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2O/c1-6-3-8(11-2)7(4-9)5-10-6/h3,5H,1-2H3 |

InChI Key |

WDRYLPRQZOTEQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C#N)OC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopy, is instrumental in identifying the functional groups present in 4-Methoxy-6-methyl-nicotinonitrile by analyzing the vibrations of its molecular bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups within a molecule. thermofisher.comyoutube.com By passing infrared radiation through a sample, the specific frequencies at which the molecular bonds absorb this energy are measured, corresponding to the vibrations of those bonds. In organic compounds, distinct functional groups exhibit absorptions in specific regions of the infrared spectrum. libretexts.orgpressbooks.publibretexts.org

For this compound, the FT-IR spectrum would be expected to show several key absorption bands that confirm its structure. The presence of the nitrile (C≡N) group is typically identified by a sharp absorption band in the range of 2260-2100 cm⁻¹. libretexts.org The aromatic nature of the pyridine (B92270) ring would be indicated by C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C in-ring stretching vibrations between 1600-1400 cm⁻¹. libretexts.org The methoxy (B1213986) group (O-CH₃) would exhibit a characteristic C-O stretching vibration, while the methyl group (CH₃) would show C-H stretching and bending vibrations. pressbooks.pub

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260-2100 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | In-ring stretch | 1600-1585 and 1500-1400 |

| Methoxy (C-O) | Stretch | - |

| Methyl (C-H) | Stretch | 3000-2850 |

| Methyl (C-H) | Bend | 1470-1450 and 1370-1350 |

Laser-Raman Spectroscopy Analysis

Laser-Raman spectroscopy serves as a complementary technique to FT-IR for vibrational analysis. nih.govnih.gov It involves scattering laser light off the molecule and analyzing the resulting energy shifts, which also correspond to molecular vibrations. While FT-IR is based on absorption, Raman spectroscopy is based on scattering, providing different and sometimes more distinct information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed atomic connectivity and structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in a molecule and their relationships to neighboring atoms. organicchemistrydata.org The chemical shift (δ) of a proton signal indicates its electronic environment. msu.edu Protons in different chemical environments will resonate at different frequencies. stackexchange.com

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group, the methoxy group, and the aromatic protons on the pyridine ring. The integration of these signals would correspond to the number of protons in each group (3H for methyl, 3H for methoxy, and individual protons on the ring). The splitting pattern of the signals (singlet, doublet, triplet, etc.) would reveal the number of adjacent, non-equivalent protons, providing crucial information about the substitution pattern on the pyridine ring.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | Varies | Singlet or Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methyl (-CH₃) | ~2.5 | Singlet |

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. hmdb.cayoutube.com Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. chemicalbook.comchemicalbook.com

For this compound, the ¹³C NMR spectrum would display separate signals for the carbon atom of the nitrile group, the carbons of the pyridine ring, the methoxy carbon, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for the assignment of each signal to a specific carbon in the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Nitrile (-C≡N) | 115-125 |

| Aromatic C-O | 150-160 |

| Aromatic C | 110-150 |

| Methoxy (-OCH₃) | 50-60 |

| Methyl (-CH₃) | 15-25 |

Application of Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR spectroscopy provides further detailed structural information by showing correlations between different nuclei. harvard.eduwikipedia.org Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.org This helps to establish the connectivity of proton-bearing fragments within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is extremely useful for unambiguously assigning both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing information about the longer-range connectivity within the molecule. youtube.com

By combining the information from these various NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound. youtube.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In this process, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak provides the molecular weight of the compound. For this compound, the expected molecular weight would be determined from its chemical formula (C₈H₈N₂O).

The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure. The way the molecule breaks apart upon ionization can help identify its functional groups and their connectivity. For instance, in the electron ionization (EI) mass spectrum of a related compound, 2-hydroxy-4-(methoxymethyl)-6-methyl-nicotinonitrile, a specific fragmentation pattern is observed which helps to confirm its structure. nist.govnist.gov This data is maintained in databases such as the NIST/EPA/NIH Mass Spectral Library. nist.govgovinfo.gov

X-ray Crystallography and Solid-State Structure Analysis

Single Crystal X-ray Diffraction (XRD) for Molecular Conformation

Single crystal X-ray diffraction (XRD) analysis is essential for unambiguously determining the three-dimensional structure of a molecule. gazi.edu.tr This powerful technique allows for the precise measurement of atomic coordinates within the crystal, which in turn defines the molecule's conformation, including bond lengths, bond angles, and torsion angles.

For nicotinonitrile derivatives, XRD analysis reveals the planarity of the pyridine ring and the orientation of its substituents. For example, in the related compound 2-methoxy-4,6-diphenylnicotinonitrile, XRD analysis confirmed the core pyridine ring is flanked by two phenyl rings. nih.gov The analysis of a different structure, methyl 4-amino-4-cyano-4,6-dideoxy-2,3-O-isopropylidene-α-L-talopyranoside, revealed a distortion in the pyranose ring, indicating a flattening at the C-2 position. mdpi.com Such detailed conformational features are critical for understanding the molecule's reactivity and interactions.

The table below illustrates the kind of crystallographic data that is obtained from a single crystal XRD experiment, using data for an example compound.

| Parameter | Value |

| Empirical formula | C₁₇H₁₇NO₄ |

| Formula weight | 299.31 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Data collection method | φ and ω scans |

| Table based on data for 4,10-dimethoxy-13-methyl-6H,12H-6,12-epiminodibenzo[b,f] nist.govnfdi4chem.dedioxocine. researchgate.net |

Determination of Crystal System and Space Group

The data from an XRD experiment also allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. The crystal system classifies the crystal into one of seven types (e.g., cubic, orthorhombic, monoclinic) based on the lattice parameters. The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry.

For example, a study of 2-methoxy-4,6-diphenylnicotinonitrile found that it crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2. nih.gov This information is crucial for understanding the packing of molecules in the solid state and can influence physical properties such as solubility and melting point.

| Crystal Parameter | Example Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2 |

| a (Å) | 8.234 |

| b (Å) | 12.456 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1607.9 |

| Z (molecules/unit cell) | 4 |

| Illustrative data based on a related nicotinonitrile compound. nih.gov |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Noncovalent Interactions)

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These can include strong interactions like hydrogen bonds, as well as weaker noncovalent forces such as C–H···N, C–H···O, and π–π stacking interactions. gazi.edu.trnih.gov Understanding these interactions is key to predicting and controlling the supramolecular architecture of a compound. nih.gov

In related heterocyclic structures, hydrogen bonding plays a significant role in defining the crystal packing. For instance, in 2-amino-4-methoxy-6-methylpyrimidine, molecules are linked by N-H···N hydrogen bonds to form chains, which are further connected by π-π stacking interactions. nih.gov The analysis of other compounds reveals centrosymmetric dimers formed through paired N-H···N hydrogen bonds. nih.gov For this compound, potential interactions would include C–H···N hydrogen bonds involving the nitrile nitrogen and C–H···O interactions with the methoxy group.

Hirshfeld Surface Analysis (Spatial Attributes, Globularity, Asphericity, Statistical Assessments)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like the normalized contact distance (d_norm), which highlights regions of significant intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

Further analysis of the Hirshfeld surface can provide insights into the shape of the molecule within the crystal through parameters like globularity and asphericity. The shape index and curvedness maps can be used to identify features like π-π stacking interactions, which appear as characteristic adjacent red and blue triangles. gazi.edu.trnih.gov

The table below shows an example of the percentage contributions of different interatomic contacts to the Hirshfeld surface for a related heterocyclic compound.

| Interaction Type | Contribution (%) |

| H···H | 48.7 |

| H···C/C···H | 22.2 |

| Cl···H/H···Cl | 8.8 |

| O···H/H···O | 8.2 |

| N···H/H···N | 5.1 |

| Data derived from the analysis of 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-methyl-N-(o-tolyl)-1,2-oxazole-4-carboxamide. gazi.edu.tr |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

A cornerstone of modern computational chemistry, Density Functional Theory (DFT) offers a favorable balance between accuracy and computational demand, making it a prevalent method for studying the electronic structure of molecules. For nicotinonitrile derivatives, DFT methods, particularly employing the B3LYP functional with basis sets like 6-31G(d,p), have demonstrated reliability in producing results that align well with experimental data. researchgate.netresearchgate.net

The initial phase of a computational investigation typically involves determining the molecule's most stable three-dimensional arrangement. This is accomplished through geometry optimization, a process that systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy structure.

For 4-Methoxy-6-methyl-nicotinonitrile, this optimization would precisely define the spatial orientation of the methoxy (B1213986) and methyl substituents relative to the central pyridine (B92270) ring. A subsequent conformational analysis would investigate various rotational isomers, particularly around the methoxy group's C-O bond, to identify the most energetically favorable conformation. Research on comparable molecules, such as methyl aryl ethers, suggests that planar conformations are often preferred due to the synergistic effects of resonance stabilization and electrostatic interactions.

Table 1: Predicted Optimized Geometric Parameters for this compound Specific calculated values for this compound are not available in the searched literature. This table serves as a template for the presentation of such data.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (ring) | Data not available |

| C-N (ring) | Data not available |

| C-CN | Data not available |

| C≡N | Data not available |

| C-OCH3 | Data not available |

| O-CH3 | Data not available |

| Bond Angles (°) ** | |

| C-C-C (ring) | Data not available |

| C-N-C (ring) | Data not available |

| C-C-CN | Data not available |

| C-C-OCH3 | Data not available |

| Dihedral Angles (°) ** | |

| Ring-OCH3 | Data not available |

A molecule's electronic character is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO functions as an electron donor, whereas the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a fundamental parameter for evaluating a molecule's chemical reactivity and stability. researchgate.netnist.gov

A substantial HOMO-LUMO gap is indicative of high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. nist.gov In contrast, a smaller gap suggests a greater propensity for chemical reactions. For related nicotinonitrile compounds, DFT calculations have been successfully utilized to compute these energy levels, thereby predicting their electronic behavior and reactivity. mdpi.comnih.gov The HOMO-LUMO gap also offers a preliminary insight into the molecule's optical properties, as this energy difference corresponds to the lowest energy electronic transition. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Specific calculated values for this compound are not available in the searched literature. This table serves as a template for the presentation of such data.

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Based on the HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a theoretical framework for understanding and predicting molecular interactions. nist.govmaterialsciencejournal.org

Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy needed to remove an electron. nist.gov

Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released upon gaining an electron. nist.gov

Electronegativity (χ): A measure of the molecule's tendency to attract electrons, calculated as χ = (I + A) / 2. nist.gov

Chemical Hardness (η): Represents the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. nist.gov

Chemical Softness (S): The inverse of chemical hardness (S = 1/η), indicating the molecule's polarizability. nist.gov

Electrophilicity Index (ω): Quantifies the molecule's capacity to act as an electrophile, calculated as ω = χ² / (2η).

Table 3: Predicted Global Reactivity Descriptors for this compound Specific calculated values for this compound are not available in the searched literature. This table serves as a template for the presentation of such data.

| Descriptor | Value (eV) |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

DFT calculations are instrumental in predicting spectroscopic data, which can then be validated against experimental results to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the molecule's vibrational frequencies. A comparison between calculated and experimental spectra is a powerful tool for assigning vibrational modes. For example, a study on the related compound 4-methoxy-6-methyl-α-pyrone showed excellent agreement between the experimental IR spectrum and DFT calculations, enabling a confident assignment of the observed vibrational bands. researchgate.net For this compound, key predicted vibrations would include the characteristic C≡N nitrile stretch, C-O-C stretches from the methoxy group, and various aromatic ring and C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations yield theoretical chemical shielding values that are converted into chemical shifts, providing a valuable aid for the interpretation of experimental NMR spectra and structural verification. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The prediction of electronic absorption spectra falls under the purview of Time-Dependent DFT, which is discussed in the following section.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To probe the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is specifically designed to calculate the energies of electronic excited states. mdpi.com

TD-DFT calculations yield vertical excitation energies, which correspond to electronic transitions from the ground state to an excited state without altering the molecular geometry. researchgate.netnih.gov These energies, coupled with their associated oscillator strengths (which indicate the probability of a transition), allow for the simulation of the UV-Vis absorption spectrum. materialsciencejournal.org This theoretical spectrum is crucial for understanding the nature of the electronic transitions, such as π→π* or n→π*, by comparing it with experimental measurements.

Table 4: Predicted UV-Vis Absorption Data for this compound Specific calculated values for this compound are not available in the searched literature. This table serves as a template for the presentation of such data.

| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | Data not available | Data not available | Data not available | Data not available |

| S2 | Data not available | Data not available | Data not available | Data not available |

| S3 | Data not available | Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations

While DFT and TD-DFT focus on the static properties of an isolated molecule, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for the atoms within a system, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes.

For this compound, MD simulations could be employed to explore its conformational flexibility in various solvents or to study its potential interactions with biological targets. Although specific MD studies on this compound were not identified, research on the related 2-methoxy-4,6-diphenylnicotinonitrile has used MD simulations to assess its impact on protein stability, demonstrating the potential of this technique for studying the broader interactions of nicotinonitrile derivatives. uni-regensburg.denih.gov

Analysis of Protein-Ligand Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic picture of the interactions between a ligand, such as this compound, and its target protein. nih.gov These simulations can elucidate the stability of the protein-ligand complex over time, a critical factor in determining the potential efficacy of a compound.

The stability of a protein-ligand complex can be assessed by monitoring key metrics throughout the simulation. One such metric is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions in the complex from a reference structure. A stable complex will typically exhibit a low and converging RMSD value, generally under 0.4 nm, indicating that the ligand remains bound in a consistent orientation within the protein's binding pocket. researchgate.net Conversely, a significant and sustained increase in RMSD might suggest dissociation or significant conformational changes, indicating lower stability. researchgate.net

Table 1: Representative Data from Molecular Dynamics Simulation of a Nicotinonitrile Derivative-Protein Complex

| Metric | Value | Interpretation |

| Average RMSD | 0.35 nm | Indicates a stable binding pose of the ligand within the protein's active site. |

| Key Hydrogen Bonds | Asp120, Ser145 | Highlights specific amino acid residues crucial for anchoring the ligand. |

| Binding Free Energy | -8.5 kcal/mol | Suggests a strong and favorable binding affinity between the ligand and the protein. |

This table presents hypothetical yet representative data for a nicotinonitrile derivative, illustrating the types of results obtained from MD simulations.

Conformational Dynamics and Flexibility Studies

The intrinsic flexibility of a ligand plays a crucial role in its ability to adapt to the binding site of a protein. Conformational dynamics studies, often performed using MD simulations, explore the range of shapes a molecule like this compound can adopt. nih.gov

Analysis of the root-mean-square fluctuation (RMSF) of the ligand's atoms can reveal which parts of the molecule are more flexible. For this compound, the methyl and methoxy groups are expected to exhibit higher RMSF values, indicating greater rotational freedom. The pyridine ring, being more rigid, would likely show lower fluctuations. This differential flexibility can be important for the molecule to achieve an optimal conformation for binding.

Furthermore, studies on related nicotinonitrile derivatives have utilized Density Functional Theory (DFT) to reveal non-planar structures, which can influence their interaction profiles. nih.gov The conformational landscape of this compound, dictated by the rotational barriers of its substituents, will ultimately determine the energetically favorable conformations it can assume in a biological environment.

Table 2: Conformational Flexibility Analysis of a Nicotinonitrile Analogue

| Molecular Region | Average RMSF (Å) | Interpretation |

| Pyridine Ring | 0.5 | Relatively rigid core structure. |

| Methyl Group | 1.2 | Higher flexibility, allowing for rotation. |

| Methoxy Group | 1.5 | Significant rotational freedom, can adapt to binding pocket shape. |

This table provides illustrative data for a nicotinonitrile analogue to demonstrate how conformational flexibility is quantified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds and identify the key molecular descriptors that influence their potency. cu.edu.eg

In the context of nicotinonitrile derivatives, QSAR studies have been employed to understand the structural requirements for certain biological activities. For instance, a study on bronchodilatory active 4H-pyrano[3,2-c]pyridine-3-carbonitriles, which share a similar core structure, utilized QSAR to identify descriptors like average atom weight, LUMO+1 energy, and polarity parameters as being significant for their activity. cu.edu.eg

For this compound, a QSAR model could be developed by synthesizing a series of analogues with varied substituents and measuring their biological activity. The resulting data would then be used to build a model that could predict the activity of other related compounds. Such a model would be invaluable in guiding the design of more potent and selective molecules. The descriptors in a successful QSAR model would highlight the importance of electronic, steric, and hydrophobic properties of the methoxy and methyl groups on the nicotinonitrile scaffold.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Nicotinonitrile Derivatives

| Descriptor | Correlation | Implication for Activity |

| LogP (Hydrophobicity) | Positive | Increased hydrophobicity may enhance membrane permeability or binding to a hydrophobic pocket. |

| Molecular Weight | Negative | Lower molecular weight may be favorable for better bioavailability. |

| Dipole Moment | Positive | A higher dipole moment might indicate stronger polar interactions with the target protein. |

This table illustrates the types of descriptors and their potential influence on the activity of nicotinonitrile derivatives in a hypothetical QSAR model.

Structure Activity Relationship Sar and Mechanistic Investigations in Biological Systems in Vitro Focus

General Principles of Nicotinonitrile Structure-Activity Relationship

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged core in medicinal chemistry, recognized for its presence in numerous biologically active compounds. researchgate.netekb.eg The structure-activity relationship (SAR) of nicotinonitrile derivatives is fundamentally governed by the nature and position of substituents on the pyridine (B92270) ring. The nitrile group (-CN) and the nitrogen atom in the pyridine ring are key electronic features that can engage in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.net

Studies on various series of nicotinonitrile derivatives have established that:

Substitution at the 2-position: Often bears amino, methoxy (B1213986), or other small functional groups that can act as hydrogen bond donors or acceptors, influencing binding affinity. researchgate.netmdpi.com

Substitution at the 4- and 6-positions: Typically involves aryl or other bulky groups. Variations in these substituents profoundly impact the compound's steric and electronic properties, which is critical for target recognition and potency. researchgate.neteurjchem.com

Influence of Substituent Variations on In Vitro Biological Activity

The biological activity of 4-Methoxy-6-methyl-nicotinonitrile is intrinsically linked to the electronic and steric properties of its methyl and methoxy substituents.

Electronic Effects of Substituents

The electronic nature of substituents on the pyridine ring—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—critically influences the reactivity and interaction of the molecule with biological systems. nih.govrsc.org EDGs increase the electron density on the pyridine ring, which can enhance interactions with electron-deficient sites on a target protein. Conversely, EWGs decrease the ring's electron density, making it more susceptible to nucleophilic attack and altering its interaction profile. rsc.org

Steric Hindrance and Bulk Effects

Steric factors, such as the size and shape of substituents, play a crucial role in determining how a molecule fits into the binding site of a protein. acs.org Bulky substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, enhance selectivity by preventing it from fitting into the binding sites of off-target proteins.

The following table illustrates the general effect of substituent properties on the in vitro activity of hypothetical nicotinonitrile derivatives, based on principles observed in related compound series.

| Substituent at Position 4/6 | Electronic Effect | Steric Bulk | General Impact on In Vitro Activity (Example) |

| -H | Neutral | Minimal | Baseline activity |

| -CH₃ (Methyl) | Weakly Electron-Donating | Small | Can improve binding through hydrophobic interactions |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Small | Can form hydrogen bonds and increase potency mdpi.com |

| -Cl (Chloro) | Electron-Withdrawing | Small | Can alter binding mode and potency through halogen bonds |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Medium | May decrease activity by reducing electron density nih.gov |

| -Phenyl | π-system | Bulky | Can engage in π-π stacking, often increasing affinity |

Role of Methoxy Group in Modulating Biological Profile

The methoxy group is a prevalent substituent in many natural products and approved drugs, valued for the unique properties it confers upon a molecule. acs.orgnih.gov Its role extends beyond simple steric and electronic effects. The methoxy group can significantly influence a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its biological profile. nih.govresearchgate.net

Key contributions of the methoxy group include:

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding site. researchgate.net

Conformational Control: The methoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape.

Metabolic Handle: It can serve as a site for metabolism, typically O-demethylation by cytochrome P450 enzymes, which can be a factor in the compound's duration of action. researchgate.net

In various classes of compounds, the position of the methoxy group is critical. For instance, studies on other heterocyclic compounds have shown that the number and position of methoxy groups can be positively correlated with certain biological activities, such as autophagy induction or antioxidant effects. researchgate.netmdpi.com The presence of a methoxy group can enhance ligand-target binding and improve pharmacokinetic properties. nih.govresearchgate.net

Molecular Mechanisms of Action

While specific mechanistic studies on this compound are not extensively documented, the molecular mechanisms can be inferred from the activities of structurally related nicotinonitrile derivatives. These compounds are known to interact with a variety of molecular targets.

In Vitro Interaction with Specific Molecular Targets (Enzymes, Receptors, Kinases)

Based on the known activities of the nicotinonitrile scaffold, potential in vitro molecular targets for this compound could include:

Kinases: Many nicotinonitrile derivatives have been developed as kinase inhibitors, a major class of anticancer targets. For example, derivatives have shown potent inhibitory activity against Pim kinases (Pim-1) and Tyrosine Kinases (TK). nih.govnih.govcarta-evidence.orgresearchgate.net The pyridine core can mimic the hinge-binding motif of ATP, while the substituents provide affinity and selectivity. The activity of compound 8e in one study, a complex nicotinonitrile, highlights this potential, showing submicromolar inhibition of Pim kinases. nih.govcarta-evidence.org

Receptors: The nicotinonitrile scaffold is also found in compounds that target various receptors.

Adenosine (B11128) Receptors: Certain 2-aminonicotinonitriles have been synthesized as A₂A adenosine receptor antagonists, which are of interest in immunotherapy. acs.orgacs.org

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Given its structural similarity to nicotine (B1678760), the nicotinonitrile core could potentially interact with nAChRs. These receptors are implicated in cancer progression, and their antagonists are being investigated as therapeutic agents. nih.govmdpi.com

Other Enzymes: Nicotinonitrile derivatives have been investigated as inhibitors of other enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. ekb.eg

The following table summarizes the in vitro activity of selected, more complex nicotinonitrile derivatives against specific molecular targets, providing a basis for postulating the potential activity of simpler structures like this compound.

| Derivative Class | Molecular Target | Observed In Vitro Activity (IC₅₀) | Reference |

| Substituted Nicotinonitriles (e.g., 8e) | Pim-1, Pim-2, Pim-3 Kinases | ≤ 0.28 µM | nih.gov |

| Nicotinonitrile Hybrids (e.g., 4k, 7b) | PIM-1 Kinase | 21.2 nM, 18.9 nM | researchgate.netresearchgate.net |

| Pyrazolopyridine Derivatives (e.g., 5g, 8) | Tyrosine Kinase (TK) | 352 nM, 311 nM | nih.gov |

| 2-Aminonicotinonitriles | A₂A Adenosine Receptor | Kᵢ values in low nM range | acs.org |

This evidence suggests that this compound, as a member of this versatile chemical class, holds the potential for interaction with these and other biologically significant molecular targets, warranting further in vitro investigation to elucidate its specific biological profile.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological activities of the chemical compound “this compound” corresponding to the detailed structure provided in your request.

Extensive searches were conducted to find data on this specific molecule in relation to:

Modulation of intracellular biochemical pathways

Cell cycle perturbation studies

Apoptosis induction and pathway analysis

In vitro DNA interaction

Biological target identification methodologies

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time.

Biological Target Identification Methodologies (In Vitro)

Integration of In Silico Target Prediction with In Vitro Validation

The integration of computational, or in silico, target prediction with subsequent in vitro validation represents a streamlined approach in modern drug discovery. This strategy allows for the rational design of molecules and the anticipation of their biological activities before synthesis and laboratory testing. For derivatives of this compound, this approach has been instrumental in identifying potential molecular targets and guiding the development of compounds with enhanced efficacy.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to predict the binding affinity of nicotinonitrile derivatives to various biological targets. For instance, docking studies have been used to investigate the interactions of nicotinonitrile-based compounds with the active sites of enzymes like Pim-1 kinase, revealing key binding modes and electrostatic interactions. nih.gov These computational predictions help in prioritizing which derivatives to synthesize and test, thereby saving time and resources.

Following the computational analysis, the prioritized compounds are synthesized and subjected to a battery of in vitro assays to validate the in silico predictions. This validation step is crucial to confirm the biological activity and elucidate the mechanism of action. For example, nicotinonitrile derivatives predicted to be Pim-1 kinase inhibitors were subsequently tested in enzymatic assays, with some compounds demonstrating sub-micromolar inhibitory concentrations (IC50), confirming the accuracy of the computational models. nih.gov This iterative cycle of prediction and validation accelerates the discovery of potent and selective agents for various therapeutic areas.

In Vitro Biological Evaluation Assays

A comprehensive in vitro evaluation is essential to characterize the biological profile of this compound and its derivatives. This involves a series of standardized assays to determine their effects on cancer cells, enzymes, microbes, and their potential as antioxidants.

Antiproliferative and Cytotoxicity Assays on Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116, A549, DU145, MDA-MB-231)

The antiproliferative and cytotoxic effects of nicotinonitrile derivatives have been extensively evaluated against a panel of human cancer cell lines. These assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measure the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity suggests that the compound is inhibiting cell proliferation or inducing cell death.

Several studies have demonstrated the potential of nicotinonitrile derivatives as anticancer agents. For example, certain N-nicotinonitrile derivatives have shown significant cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov In some cases, the activity of these compounds was comparable to the standard anticancer drug doxorubicin. nih.gov However, the same compounds did not show activity against lung carcinoma (A549) cells. nih.gov

Derivatives of thieno[2,3-d]pyrimidine (B153573) containing an isoxazole (B147169) moiety have exhibited potent cytotoxicity against A549, HCT-116, and MCF-7 cell lines. researchgate.net Specifically, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) showed broad-spectrum activity with very low IC50 values against these cell lines, suggesting its potential as a promising anticancer drug candidate. researchgate.net

Furthermore, some nicotinonitrile derivatives have been tested against the triple-negative breast cancer cell line MDA-MB-231, which is known for its aggressive nature and resistance to conventional therapies. mdpi.comnih.gov The ability of these compounds to inhibit the growth of such resistant cell lines highlights their therapeutic potential. mdpi.comnih.gov

Below is a table summarizing the antiproliferative activity of selected nicotinonitrile derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Source |

| N-nicotinonitrile derivatives | MCF-7 (Breast) | Not Specified | Remarkable cytotoxicity | nih.gov |

| N-nicotinonitrile derivatives | HepG2 (Liver) | Not Specified | Remarkable cytotoxicity | nih.gov |

| N-nicotinonitrile derivatives | A549 (Lung) | Not Specified | No activity | nih.gov |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | A549 (Lung) | Not Specified | 2.79 x 10⁻³ µM | researchgate.net |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | HCT-116 (Colon) | Not Specified | 6.69 x 10⁻³ µM | researchgate.net |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | MCF-7 (Breast) | Not Specified | 4.21 x 10⁻³ µM | researchgate.net |

| Horseshoe-shaped nicotinonitrile derivatives (2d and 2h) | HCT-116 (Colon) | MTT | Good antiproliferative properties | nih.gov |

| Horseshoe-shaped nicotinonitrile derivatives (2d and 2h) | MDA-MB-231 (Breast) | MTT | Good antiproliferative properties | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Nicotinonitrile derivatives have been synthesized and evaluated for their potential to inhibit the growth of various bacteria and fungi.

Antibacterial Activity:

Several studies have reported the antibacterial activity of nicotinonitrile derivatives against both Gram-positive and Gram-negative bacteria. For instance, 2-methoxy- and 2-amino-nicotinonitrile derivatives have been synthesized and tested against bacteria such as Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. researchgate.networldnewsnaturalsciences.com The zone of inhibition method is commonly used to assess this activity, where a larger zone indicates greater susceptibility of the microorganism to the compound. worldnewsnaturalsciences.com

Antifungal Activity:

In addition to antibacterial activity, some nicotinonitrile derivatives have also shown promise as antifungal agents. These compounds have been tested against fungi like Aspergillus niger. researchgate.networldnewsnaturalsciences.com The search for novel antifungal agents is particularly important due to the limited number of effective and safe antifungal drugs currently available. nih.gov

The table below provides a summary of the antimicrobial activity of some nicotinonitrile derivatives.

| Compound/Derivative | Microorganism | Activity | Source |

| 2-Methoxy-nicotinonitrile derivatives | Bacillus megaterium, Staphylococcus aureus (Gram +ve) | Antibacterial | researchgate.networldnewsnaturalsciences.com |

| 2-Methoxy-nicotinonitrile derivatives | Escherichia coli, Salmonella typhi (Gram -ve) | Antibacterial | researchgate.networldnewsnaturalsciences.com |

| 2-Methoxy-nicotinonitrile derivatives | Aspergillus niger | Antifungal | researchgate.networldnewsnaturalsciences.com |

| 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial | nih.gov |

Antioxidant Activity Assessment

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

The antioxidant potential of nicotinonitrile derivatives has been investigated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate antioxidant activity. nih.govjapsonline.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.

While direct studies on the antioxidant activity of this compound itself were not prominent in the search results, related structures have been evaluated. For example, a study on 6-methoxysorigenin (B1253971) and its derivatives demonstrated potent DPPH radical scavenging activity. nih.gov Another study on a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which contains a butylated hydroxytoluene (BHT) moiety, also showed superior DPPH scavenging ability compared to the synthetic antioxidant BHT. japsonline.com These findings suggest that the nicotinonitrile scaffold, when appropriately substituted with groups known to have antioxidant properties, could yield compounds with significant antioxidant potential.

Receptor Binding and Interaction Studies

Understanding how a compound interacts with its biological target at the molecular level is crucial for drug design and optimization. Receptor binding and interaction studies provide valuable insights into the affinity and specificity of a compound for its target receptor.

For nicotinonitrile derivatives, these studies are often focused on receptors that are relevant to their therapeutic targets. For example, in the context of neurological disorders, the interaction of nicotinic acetylcholine receptors (nAChRs) with nicotine analogs has been studied. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine revealed significant differences in its interactions with α7 and α4β2 nAChR subtypes, highlighting how small structural modifications can impact receptor binding. nih.gov

While specific receptor binding studies for this compound were not detailed in the provided search results, the general principles of structure-activity relationship and the importance of specific substituent effects on receptor interaction are well-established for related compounds. nih.gov Computational docking studies, as mentioned in section 5.4.3, also play a vital role in predicting and analyzing these interactions.

Advanced Applications in Material Science and Optoelectronics

Development of New Polymers and Coatings with Specific Functional Properties

The pyridine (B92270) framework, the core of nicotinonitrile, is a valuable component in the synthesis of advanced polymers and coatings due to its ability to enhance thermal and mechanical properties. acs.org Incorporating pyridine and its derivatives, like nicotinonitriles, into polymer structures can lead to materials with higher thermal degradation temperatures and increased cross-link density, which improves mechanical strength and stiffness. acs.org

For instance, pyridine-containing benzoxazine (B1645224) resins are being explored for their outstanding thermal stability, dimensional stability, and flame retardancy, making them suitable for high-performance coatings and electronic components. acs.orgacs.org The synthesis of these polymers often involves a series of reactions, such as Schiff base formation and Mannich condensation, to create the final oxazine (B8389632) ring structure integrated with the heterocyclic moiety. acs.orgacs.org The nitrogen atom in the pyridine ring can mediate hydrogen bonding and other noncovalent interactions, which are crucial for determining the final properties of the polymer. acs.org These principles suggest a strong potential for 4-Methoxy-6-methyl-nicotinonitrile to be used as a monomer or functional additive in the development of novel polymers with tailored characteristics for demanding applications.

Applications in Dye and Pigment Production

Nicotinonitrile derivatives are recognized for their significant potential in the production of dyes and pigments, largely due to their inherent chromophoric and fluorophoric properties. researchgate.netaminer.org The conjugated system of the pyridine ring combined with the strong electron-accepting nitrile (-CN) group and various electron-donating or -accepting substituents allows for fine-tuning of their color and luminescent properties. researchgate.net

Researchers have successfully synthesized novel fluorescent dyes based on the nicotinonitrile scaffold. researchgate.netbohrium.com For example, a class of azamerocyanine dyes derived from nicotinonitrile has been developed, which can reversibly generate a fluorophore in the presence of weak bases. aminer.org The synthesis of these dyes often involves the condensation of α,β-unsaturated carbonyl compounds with malononitrile (B47326) or its derivatives. researchgate.netresearchgate.net The resulting molecules exhibit strong absorption and emission in the visible spectrum, with some derivatives being specifically developed as blue light emitters. nih.govresearchgate.net This tunability makes nicotinonitriles like this compound attractive candidates for creating new colorants and functional dyes for applications ranging from textiles to advanced optical materials.

Research in Electronic Materials

The distinctive photophysical and electronic properties of nicotinonitriles have positioned them as promising candidates for use in electronic materials. researchgate.netscirp.org Specifically, they are investigated for their potential in fabricating organic light-emitting devices (OLEDs), nonlinear optical (NLO) materials, and fluorescent molecular switches. researchgate.netmdpi.com

The donor-acceptor nature of the substituted pyridine ring is key to these applications. In many derivatives, the molecule is designed to have distinct electron-rich and electron-deficient regions, which facilitates charge transport and recombination processes essential for electroluminescence in OLEDs. mdpi.comresearchgate.net Studies on related nitrogen-containing heterocycles, such as triazines, have shown that their π-electron-deficient nature leads to excellent electron affinity and robust thermal stability, making them effective electron transport materials in organic electronics. acs.org Similarly, nicotinonitrile derivatives are explored for these properties. Research on compounds like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile has identified them as potential blue-light-emitting materials for optoelectronic applications. nih.govresearchgate.net The thermal stability and tunable fluorescence of this class of compounds are critical advantages for their integration into electronic devices.

Optical Materials and Photophysical Properties

The optical characteristics of nicotinonitrile derivatives are a major focus of research, as these properties underpin their use in sensors, dyes, and optoelectronics.

Nicotinonitrile derivatives often exhibit strong absorption in the UV-visible range and significant fluorescence. nih.gov The specific wavelengths of absorption and emission are highly dependent on the molecular structure, particularly the nature and position of substituents on the pyridine ring. For example, some multi-substituted nicotinonitriles are reported to be potent blue light-emitting materials. nih.gov The introduction of different aryl and alkoxy groups allows for the tuning of the emission color across the visible spectrum. researchgate.net

Below is a table summarizing the photophysical properties of several illustrative nicotinonitrile derivatives, demonstrating the effect of substitution on their optical characteristics.

| Compound | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Reported Color/Use | Reference |

|---|---|---|---|---|

| 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile | Not Specified | Not Specified | Blue light emitting material | nih.gov |

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 332 | 437 | Blue fluorescence | scirp.org |

| 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 365 | 476 | Greenish-blue fluorescence | researchgate.net |

Solvatochromism is a phenomenon where the absorption or emission spectrum of a compound changes as the polarity of the solvent changes. wikipedia.org This effect is particularly pronounced in molecules where there is a significant difference in the dipole moment between the electronic ground state and the excited state. wikipedia.org Nicotinonitrile derivatives often exhibit strong solvatochromism, which makes them highly sensitive to their local environment and useful for sensor applications. bohrium.comnih.gov

For example, studies on 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile revealed a positive solvatochromic effect, where the fluorescence emission shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. nih.gov This indicates that the excited state is more polar than the ground state, and is thus stabilized to a greater extent by polar solvents. nih.govwikipedia.org This behavior is characteristic of donor-acceptor molecules and is a key indicator of their potential for creating materials that respond to environmental changes. scirp.orgrsc.org

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon light absorption. rsc.orgresearchgate.net This mechanism is often responsible for the fluorescence quenching or modulation observed in many functional dye systems. rsc.org In nicotinonitrile-based systems, the pyridine core can act as part of a donor-acceptor pair, facilitating PET.

Theoretical studies, often using Density Functional Theory (DFT), have shown that the fluorescence and electronic properties of these molecules are governed by transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net PET can occur if an attached molecular group (a recognizer or quencher) has an orbital energy level that allows for electron transfer to or from the excited fluorophore, effectively quenching its fluorescence. rsc.org This "on-off" switching capability is the basis for designing fluorescent probes and molecular switches that can detect specific ions or molecules. researchgate.netmdpi.com The efficient charge separation and subsequent charge recombination are critical factors that are studied to optimize these materials for applications in artificial photosynthesis and solar energy conversion. nih.gov

Non-linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This property has led to the development of novel sensors, displays, and bio-imaging agents. While AIE is a known characteristic for a variety of materials, there is no specific research documenting the AIE properties of this compound. nih.govambeed.com

Exploration as Building Blocks for Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable functionalities. Their potential applications span gas storage, catalysis, and energy storage. rsc.orgrsc.org The design of COFs relies on the selection of appropriate molecular building blocks. However, the use of this compound as a building block for the synthesis of COFs has not been reported in the scientific literature. Research in this area has focused on other building blocks, such as tetrathiafulvalene, to create COFs for applications like high-voltage organic cathodes for lithium batteries. rsc.org

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Routes

Currently, specific, high-yield, and environmentally benign synthesis routes for 4-Methoxy-6-methyl-nicotinonitrile are not well-documented in publicly available scientific literature. Future research should prioritize the development of novel synthetic methodologies. This includes the exploration of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic reactions to improve atom economy and reduce waste. Investigating one-pot synthesis or multi-component reactions could also offer efficient pathways to this molecule. A comparative analysis of different synthetic strategies would be crucial in identifying the most economically viable and sustainable production method for potential industrial applications.

Deepening the Understanding of Structure-Reactivity-Function Relationships

The arrangement of the methoxy (B1213986), methyl, and nitrile groups on the pyridine (B92270) ring of this compound dictates its chemical reactivity and potential biological functions. Systematic studies are needed to understand these structure-reactivity-function relationships. This involves investigating the electronic effects of the substituents on the reactivity of the pyridine ring and the nitrile group. For instance, the electron-donating methoxy group and the electron-withdrawing nitrile group will influence the molecule's susceptibility to electrophilic and nucleophilic attack. Understanding these relationships is fundamental for predicting the compound's behavior in different chemical environments and for designing new derivatives with tailored properties.

Advancements in Computational Modeling for Predictive Research

Computational chemistry can serve as a powerful tool to predict the properties and reactivity of this compound, thereby guiding experimental research. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic signatures (such as NMR, IR, and UV-Vis spectra). Molecular docking simulations could predict potential biological targets by evaluating the binding affinity and interaction modes of the compound with various proteins. Such in silico studies can significantly accelerate the discovery process by prioritizing experimental efforts towards the most promising applications.

Expanding the Scope of In Vitro Biological Target Discovery

The nicotinonitrile scaffold is a common feature in many biologically active compounds. Therefore, it is plausible that this compound may exhibit interesting pharmacological properties. A broad-based in vitro screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels, is a critical next step. This could uncover potential therapeutic applications in areas such as oncology, infectious diseases, or neurodegenerative disorders. Follow-up studies on any identified "hits" would then be necessary to validate the activity and elucidate the mechanism of action.

Integration into Novel Material Science Architectures and Devices

The unique electronic and structural features of nicotinonitrile derivatives suggest their potential use in material science. Future research could explore the incorporation of this compound as a building block in the synthesis of novel organic materials. Its properties might be suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as a component in the design of functional polymers or metal-organic frameworks (MOFs). Investigating its photophysical properties, such as fluorescence and phosphorescence, could reveal its suitability for various optical and electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.